

Spectroscopic Characterization of Boc-L-Tyrosinol: A Technical Guide

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Compound of Interest

Compound Name: Boc-L-Tyrosinol

Cat. No.: B1286463

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This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-tyrosinol (**Boc-L-Tyrosinol**), a crucial protected amino alcohol used in peptide synthesis and drug development.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for its characterization.

Chemical Structure and Physicochemical Properties

Boc-L-Tyrosinol is a derivative of the amino acid L-tyrosine where the carboxylic acid group is reduced to a primary alcohol and the amino group is protected by a tert-butoxycarbonyl (Boc) group.^{[2][3]}

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₁ NO ₄	^{[1][2]}
Molecular Weight	267.32 g/mol	^{[1][2]}
Appearance	White to off-white powder	^{[1][2]}
Melting Point	115-122 °C	^[1]
Optical Rotation	[α] _{D20} = -27 ± 2° (c=1 in EtOH)	^[1]
CAS Number	83345-46-4	^{[1][2]}

Spectroscopic Data

This section summarizes the key spectroscopic data for **Boc-L-Tyrosinol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **Boc-L-Tyrosinol** in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	d	2H	Ar-H (ortho to -CH ₂ -)
~6.7-6.9	d	2H	Ar-H (ortho to -OH)
~4.8-5.0	d	1H	NH
~3.8-4.0	m	1H	α-CH
~3.5-3.7	m	2H	CH ₂ -OH
~2.7-2.9	m	2H	β-CH ₂
1.42	s	9H	-C(CH ₃) ₃ (Boc)

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[\[4\]](#)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (carbamate)
~155.0	Ar-C (C-OH)
~130.0	Ar-CH (ortho to -CH ₂ -)
~128.0	Ar-C (ipso)
~115.0	Ar-CH (ortho to -OH)
~79.0	-C(CH ₃) ₃ (Boc)
~65.0	CH ₂ -OH
~55.0	α -CH
~37.0	β -CH ₂
~28.0	-C(CH ₃) ₃ (Boc)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200–3600	Strong, Broad	O-H stretch (phenolic and alcohol)
~3350	Medium	N-H stretch (carbamate)
~2970, 2930	Medium	C-H stretch (aliphatic)
1700–1750	Strong	C=O stretch (carbamate)
~1510	Strong	N-H bend (amide II)
~1250	Strong	C-O stretch (carbamate)
~1170	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

Technique	Ionization Mode	Calculated m/z	Observed m/z	Assignment
ESI-MS	Positive	268.1543	$[M+H]^+$	Molecular Ion + H^+
ESI-MS	Positive	290.1362	$[M+Na]^+$	Molecular Ion + Na^+
ESI-MS	Positive	212.1070	$[M-tBu+H]^+$	Loss of tert-butyl group
ESI-MS	Positive	168.1019	$[M-Boc+H]^+$	Loss of Boc group

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Boc-L-Tyrosinol**.[\[4\]](#)
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or CD_3OD) in a clean, dry vial.[\[4\]](#)
- Transfer the solution to a 5 mm NMR tube.[\[4\]](#)

1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.[\[4\]](#)
- Pulse Program: Standard single-pulse sequence.[\[4\]](#)[\[5\]](#)

- Number of Scans: 16-64 scans.[4][5]
- Relaxation Delay: 1-2 seconds.[4][5]
- Spectral Width: 0-12 ppm.
- Processing: Fourier transform, phase correction, and baseline correction.[4]

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Processing: Fourier transform, phase correction, and baseline correction.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of dry **Boc-L-Tyrosinol** in an agate mortar.[4]
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[4]
- Mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.[4]
- Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[4]

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.[4]

- Mode: Transmittance.[4]
- Spectral Range: 4000-400 cm^{-1} . [4]
- Resolution: 4 cm^{-1} . [4]
- Number of Scans: 16-32 scans. [4]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

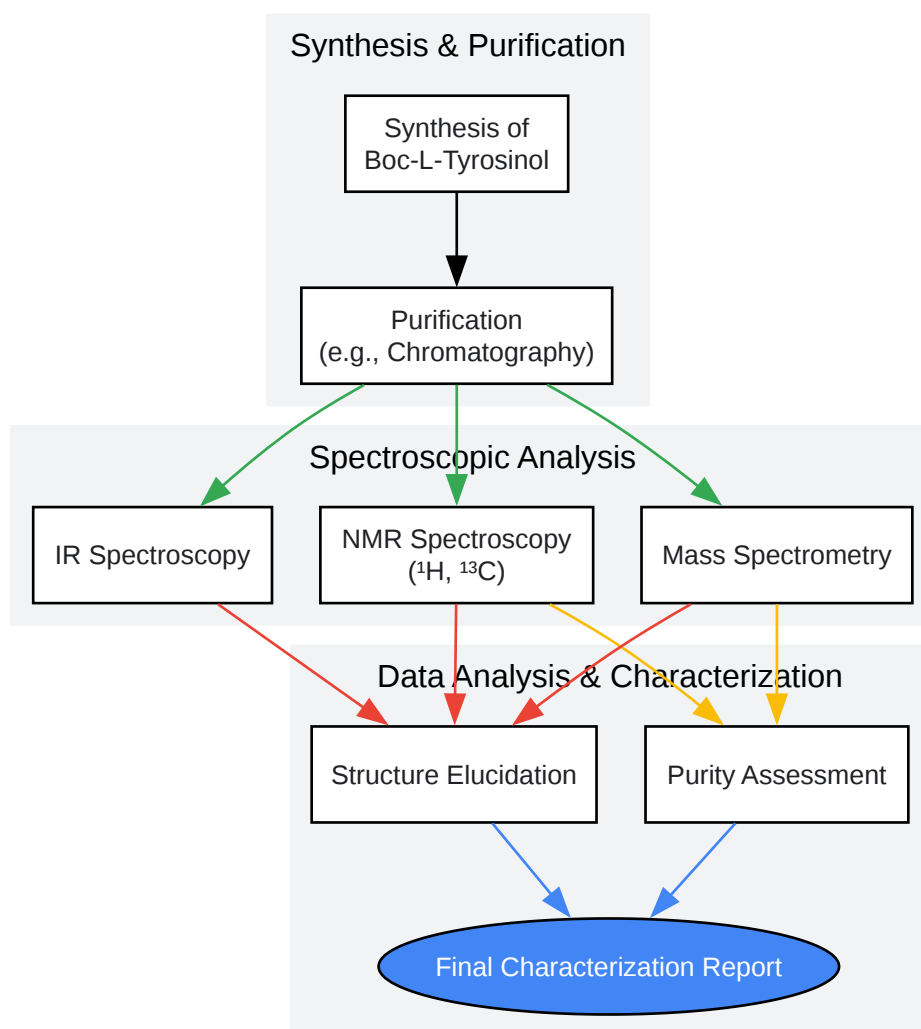
- Prepare a dilute solution of **Boc-L-Tyrosinol** (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile. [5]
- A small amount of formic acid or ammonium acetate can be added to promote ionization. [5]

Data Acquisition:

- Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source. [5]
- Ionization Mode: Positive ion mode. [5]
- Capillary Voltage: 3-4 kV. [5]
- Nebulizing Gas: Nitrogen. [5]
- Drying Gas Temperature: 250-350 $^{\circ}\text{C}$. [5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Boc-L-Tyrosinol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Boc-L-Tyrosinol**.

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